molecular formula C6H5Br3N2 B079524 2,4,6-Tribromobenzene-1,3-diamine CAS No. 62477-06-9

2,4,6-Tribromobenzene-1,3-diamine

Cat. No.: B079524
CAS No.: 62477-06-9
M. Wt: 344.83 g/mol
InChI Key: NAVMNUFNDGIZTG-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzene-1,3-diamine is a brominated aromatic amine with the molecular formula C6H5Br3N2 and a molecular weight of 344.83 g/mol . This compound is characterized by the presence of three bromine atoms and two amino groups attached to a benzene ring. It is primarily used as a research chemical due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4,6-Tribromobenzene-1,3-diamine typically involves the bromination of benzene derivatives followed by amination. One common method involves the bromination of 1,3-diaminobenzene with bromine in the presence of a suitable solvent . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

2,4,6-Tribromobenzene-1,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromobenzene-1,3-diamine involves its interaction with biological molecules through its bromine and amino groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s bromine atoms can form halogen bonds with proteins, affecting their structure and function .

Comparison with Similar Compounds

2,4,6-Tribromobenzene-1,3-diamine can be compared with other brominated aromatic amines such as 2,4,6-tribromoaniline and 2,4,6-tribromophenol.

Similar Compounds

Properties

IUPAC Name

2,4,6-tribromobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMNUFNDGIZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570107
Record name 2,4,6-Tribromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62477-06-9
Record name 2,4,6-Tribromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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